Cas no 1229626-90-7 (Methyl 4-methyl-5-(5-methyl-1H-pyrazol-1-yl)-3-oxopentanoate)
Methyl 4-methyl-5-(5-methyl-1H-pyrazol-1-yl)-3-oxopentanoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-methyl-5-(5-methyl-1H-pyrazol-1-yl)-3-oxopentanoate
- 4-Methyl-5-(5-methyl-pyrazol-1-yl)-3-oxo-pentanoic acid methyl ester
- methyl 4-methyl-5-(5-methylpyrazol-1-yl)-3-oxopentanoate
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- Inchi: 1S/C11H16N2O3/c1-8(10(14)6-11(15)16-3)7-13-9(2)4-5-12-13/h4-5,8H,6-7H2,1-3H3
- InChI Key: MHFZYXYTPKXEAP-UHFFFAOYSA-N
- SMILES: O=C(CC(=O)OC)C(C)CN1C(C)=CC=N1
Computed Properties
- Exact Mass: 224.116
- Monoisotopic Mass: 224.116
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.2
Methyl 4-methyl-5-(5-methyl-1H-pyrazol-1-yl)-3-oxopentanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM489918-1g |
Methyl 4-methyl-5-(5-methyl-1H-pyrazol-1-yl)-3-oxopentanoate |
1229626-90-7 | 97% | 1g |
$291 | 2022-06-13 |
Methyl 4-methyl-5-(5-methyl-1H-pyrazol-1-yl)-3-oxopentanoate Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
Additional information on Methyl 4-methyl-5-(5-methyl-1H-pyrazol-1-yl)-3-oxopentanoate
Methyl 4-methyl-5-(5-methyl-1H-pyrazol-1-yl)-3-oxopentanoate (CAS No. 1229626-90-7): An Overview of Its Structure, Synthesis, and Applications
Methyl 4-methyl-5-(5-methyl-1H-pyrazol-1-yl)-3-oxopentanoate (CAS No. 1229626-90-7) is a versatile organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of pyrazole derivatives and is characterized by its distinctive functional groups, which include a methyl ester, a ketone, and a substituted pyrazole ring.
The molecular formula of Methyl 4-methyl-5-(5-methyl-1H-pyrazol-1-yl)-3-oxopentanoate is C13H16N2O3, and its molecular weight is approximately 244.27 g/mol. The compound's structure can be visualized as a five-membered pyrazole ring attached to a five-carbon chain with a methyl ester group at one end and a ketone group at the other. The presence of these functional groups imparts unique chemical reactivity and biological activity to the molecule.
In terms of synthesis, Methyl 4-methyl-5-(5-methyl-1H-pyrazol-1-yl)-3-oxopentanoate can be prepared through several methods. One common approach involves the condensation of an appropriate ketone with a hydrazine derivative followed by esterification. For example, the reaction of 4-methylacetophenone with hydrazine hydrate in the presence of acetic acid yields the corresponding hydrazone, which can then be cyclized to form the pyrazole ring. Subsequent esterification with methanol in the presence of an acid catalyst completes the synthesis of the target compound.
The structural features of Methyl 4-methyl-5-(5-methyl-1H-pyrazol-1-yl)-3-oxopentanoate have been extensively studied using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques have provided detailed insights into the compound's electronic structure and conformational behavior. For instance, NMR studies have revealed that the pyrazole ring adopts a planar conformation, while the five-carbon chain exhibits flexibility due to the presence of multiple single bonds.
In the pharmaceutical industry, Methyl 4-methyl-5-(5-methyl-1H-pyrazol-1-yl)-3-oxopentanoate has shown promise as a lead compound for drug discovery. Recent research has focused on its potential as an inhibitor of specific enzymes involved in various disease pathways. For example, studies have demonstrated that this compound can effectively inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory and analgesic drugs. Additionally, preliminary investigations have suggested that it may possess antitumor properties by modulating cell signaling pathways associated with cancer progression.
Beyond its pharmaceutical applications, Methyl 4-methyl-5-(5-methyl-1H-pyrazol-1-yl)-3-oxopentanoate has also found use in agrochemicals. Its ability to interact with specific plant enzymes makes it a potential candidate for developing new herbicides or fungicides. Research in this area is still in its early stages but shows promising results that could lead to more sustainable agricultural practices.
In materials science, the unique chemical properties of Methyl 4-methyl-5-(5-methyl-1H-pyrazol-1-yl)-3-oxopentanoate have been explored for their potential in developing novel materials with enhanced performance characteristics. For instance, its ability to form stable complexes with metal ions has led to its use in coordination chemistry and catalysis. These complexes can exhibit improved catalytic activity and selectivity compared to traditional catalysts, making them valuable for industrial processes.
The environmental impact of Methyl 4-methyl-5-(5-methyl-1H-pyrazol-1-yl)-3-oxopentanoate is another important consideration. Studies have shown that it is relatively stable under normal conditions but can degrade under specific environmental conditions such as UV light exposure or microbial activity. This degradation pathway is important for assessing its potential ecological impact and ensuring its safe use in various applications.
In conclusion, Methyl 4-methyl-5-(5-methyl-1H-pyrazol-1-y l)-3 - ox openta no ate strong > (CAS No . 1229626 -90 -7 ) represents a multifaceted compound with diverse applications across multiple fields . Its unique structural features , coupled with its chemical reactivity , make it an attractive candidate for further research and development . As ongoing studies continue to uncover new properties and applications , this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation . p >
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